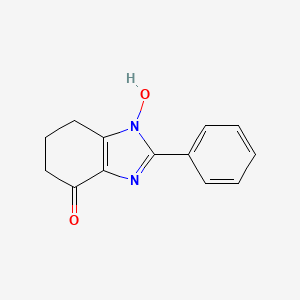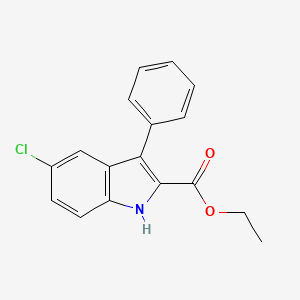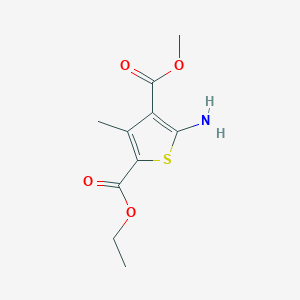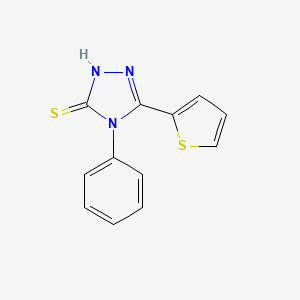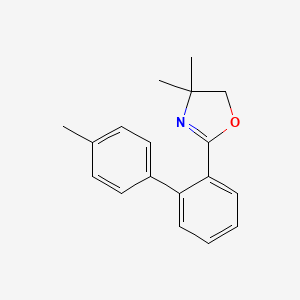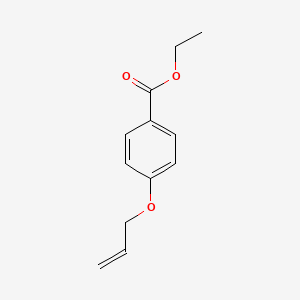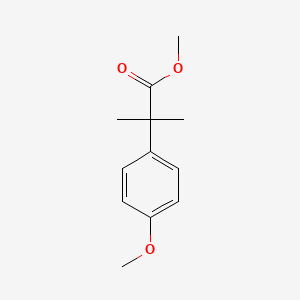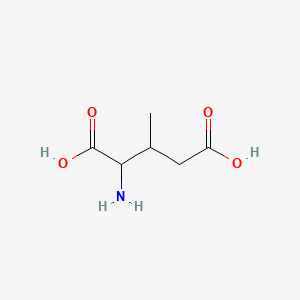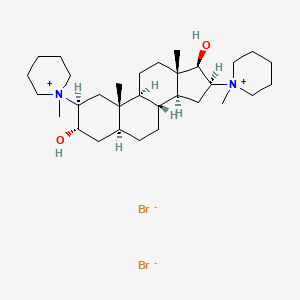
O3-deacetyl rocuronium bromide
Overview
Description
O3-deacetyl rocuronium bromide is a derivative of rocuronium, which is a vecuronium analog used to facilitate tracheal intubation and to relax skeletal muscles during surgery . Rocuronium is a desacetoxy analogue of vecuronium with a more rapid onset of action . It is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anaesthesia .
Synthesis Analysis
The synthesis of rocuronium bromide has been described in various patents . In one study, LC/MS was used to identify 10 degradation products of rocuronium bromide . The main degradation product, N-desallyl Rocuronium bromide, was reported as an intermediate material in the synthesis of Rocuronium bromide .
Molecular Structure Analysis
The molecular formula of O3-deacetyl rocuronium bromide is C31H56Br2N2O2 . It has an average mass of 648.596 Da and a monoisotopic mass of 646.270813 Da .
Physical And Chemical Properties Analysis
Elderly patients showed increased AUC/D and reduced total Cl compared to young adult patients due to the age-related reduced renal function . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .
Mechanism of Action
Target of Action
O3-deacetyl rocuronium bromide, a derivative of rocuronium bromide, primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, facilitating muscle contraction.
Mode of Action
O3-deacetyl rocuronium bromide acts as a competitive antagonist for the nicotinic acetylcholine receptors . It competes with acetylcholine, a neurotransmitter, for these receptors. By binding to these receptors, it prevents acetylcholine from attaching and triggering muscle contraction. This results in muscle relaxation, which is particularly useful during surgical procedures .
Biochemical Pathways
The primary biochemical pathway affected by O3-deacetyl rocuronium bromide is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, it disrupts the normal sequence of electrical signal transmission from the nerve to the muscle, leading to muscle relaxation .
Pharmacokinetics
The pharmacokinetic properties of O3-deacetyl rocuronium bromide are expected to be similar to those of rocuronium bromide. It has a protein binding of approximately 30% . It undergoes some metabolism in the form of de-acetylation . The elimination half-life is between 66 and 80 minutes . It is primarily excreted unchanged in bile, with around 30% renal excretion .
Result of Action
The molecular effect of O3-deacetyl rocuronium bromide is the inhibition of acetylcholine receptor function at the neuromuscular junction . On a cellular level, this results in the relaxation of skeletal muscles. This muscle relaxation is beneficial in medical procedures such as endotracheal intubation, mechanical ventilation, and surgery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O3-deacetyl rocuronium bromide. For instance, conditions like hypothermia and hypovolemia, as well as the presence of concomitant volatile agents, can prolong the effects of the drug . Additionally, patients with renal and hepatic diseases may experience prolonged effects due to altered drug metabolism and excretion .
Future Directions
Future work should look at the impact of age on OATP1A2 activity as well as the impact of OATP1A2 pharmacogenetics to the kinetic disposition of rocuronium . Differences in the PK-PD properties of rocuronium in the elderly population are due to changes in drug disposition rather than to alterations in the sensitivity to the drug .
properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O3-deacetyl rocuronium bromide | |
CAS RN |
15500-65-9 | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




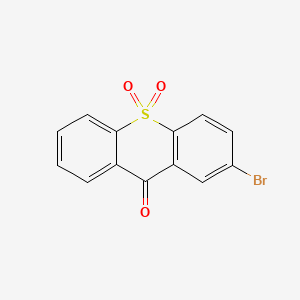
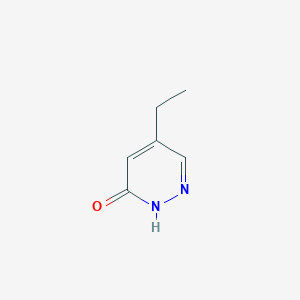
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)
